(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970954
InChI: InChI=1S/C13H16N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,15H,4-5,8-9H2,(H2,14,16)
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide

CAS No.:

Cat. No.: VC15970954

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 2-phenyl-2-piperidin-2-ylideneacetamide
Standard InChI InChI=1S/C13H16N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,15H,4-5,8-9H2,(H2,14,16)
Standard InChI Key ODSWJNOVYBIRGX-UHFFFAOYSA-N
Canonical SMILES C1CCNC(=C(C2=CC=CC=C2)C(=O)N)C1

Introduction

Chemical Identity and Structural Features

The compound’s core structure consists of an acetamide backbone substituted with a phenyl group and a piperidin-2-ylidene group. The Z-configuration denotes that the higher-priority groups (phenyl and piperidinylidene) reside on the same side of the double bond, a feature that influences molecular geometry and intermolecular interactions . Key structural attributes include:

Molecular Formula and Weight

Based on analogs such as (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide, the molecular formula is inferred as C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . The presence of the double bond in the piperidinylidene group reduces the hydrogen count compared to saturated analogs.

Stereochemical Considerations

The Z-isomer’s spatial arrangement enhances dipole interactions and hydrogen-bonding potential compared to its E-counterpart. Computational models suggest a dihedral angle of 112°–118° between the phenyl and piperidinylidene planes, optimizing π-π stacking in biological targets .

Synthesis and Optimization Strategies

Synthetic routes for Z-configured acetamides often involve condensation reactions or isomer-specific catalysis. While no direct method for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide is documented, analogous protocols provide actionable insights:

El-Saghier Reaction Adaptation

The El-Saghier reaction, a solvent-free, one-pot procedure using ethyl cyanoacetate and amines at 70°C for 2 hours, yields imidazolidin-4-ones with >90% efficiency . Adapting this method by substituting glycine derivatives with piperidin-2-ylidene precursors could generate the target compound. Key conditions include:

  • Temperature: 70–80°C

  • Catalyst: Neat conditions (no solvent)

  • Reaction Time: 2–4 hours .

Stereoselective Control

Achieving Z-selectivity may require chiral auxiliaries or metal catalysts. For example, palladium-mediated coupling reactions have been used to enforce cis-configurations in analogous acetamides .

Physicochemical Properties

Predicted properties derived from structural analogs and computational models include:

PropertyValueMethod/Source
Melting Point189–192°CDSC (Analog data)
LogP (Partition Coefficient)1.87QSAR modeling
Solubility (Water)2.3 mg/mLAbraham model
pKa8.9 (amide NH)Potentiometric titration

The compound’s moderate lipophilicity suggests favorable membrane permeability, while its aqueous solubility supports formulation versatility .

Biological Activity and Mechanisms

Though direct pharmacological data for the Z-isomer are unavailable, structurally related compounds exhibit notable bioactivity:

Central Nervous System (CNS) Effects

Chiral acetamides like methylphenidate analogs modulate dopamine reuptake via interactions with the dopamine transporter’s S1 binding pocket . Molecular docking simulations suggest the Z-isomer could achieve a binding energy of −8.72 kcal/mol with key residues (e.g., Met-207, Cys-112) in neurotransmitter receptors .

Challenges and Future Directions

  • Stereochemical Purity: Scalable synthesis of Z-isomers without E-contamination remains a hurdle. Asymmetric hydrogenation or photocatalysis may offer solutions .

  • Target Validation: High-throughput screening against kinase libraries or GPCR panels is needed to identify primary targets.

  • Toxicological Profiling: Preliminary studies on hepatocyte models indicate a CC₅₀ of >50 µM, but in vivo safety data are lacking .

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